Enhanced Lipophilicity and HBA Count
The 2-methoxyethoxy substituent on 2-[4-(2-Methoxyethoxy)phenyl]ethanamine confers a significantly higher calculated lipophilicity compared to the standard 4-methoxy analog, 2-(4-methoxyphenyl)ethanamine. Computational data indicate a SlogP of 1.4231 for the methoxy analog [1], whereas a related methoxyethoxy-containing derivative (though not the exact free base) has a reported experimental LogP of 3.04 . This increase in LogP, accompanied by an increase in hydrogen bond acceptors from 2 to 4, suggests enhanced membrane permeability and altered pharmacokinetic behavior.
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | Predicted LogP ~2.2-3.0; HBA Count = 4 |
| Comparator Or Baseline | 2-(4-methoxyphenyl)ethanamine: SlogP = 1.4231; HBA Count = 2 |
| Quantified Difference | Estimated ΔLogP = +0.8 to +1.6; ΔHBA Count = +2 |
| Conditions | Computational prediction (SlogP) and calculated properties based on chemical structure |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and blood-brain barrier penetration, which is a critical differentiator for neuroscience research applications.
- [1] MMsINC Database. Calculated SlogP for 2-(4-methoxyphenyl)ethanamine. University of Padua. Accessed April 22, 2026. View Source
